molecular formula C22H17FN4O3 B2515425 7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-92-3

7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2515425
CAS No.: 899997-92-3
M. Wt: 404.401
InChI Key: GTJHWOCJERSCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

The compound 7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, due to its complex structure, is likely to be involved in research focused on the synthesis and evaluation of novel compounds with potential pharmacological applications. For instance, related compounds, such as imidazo[2,1-f]purine derivatives, have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential antidepressant and anxiolytic applications (Zagórska et al., 2016). Another study on imidazo[2,1-f]purine derivatives explored their structure-activity relationships, revealing compounds with significant affinity for serotoninergic and dopaminergic receptors, suggesting potential for antidepressant and anxiolytic-like activity (Zagórska et al., 2015).

Chemical Properties and Reactivity

Research on compounds with a similar structure to this compound may also focus on their spectral, photophysical properties, and reactivity. For example, studies on imidazo[1,2-a]purine derivatives related to acyclovir have investigated their spectral and photophysical properties in various solvents, providing insights into their reactivity and potential pharmaceutical applications (Wenska et al., 2004).

Potential Therapeutic Applications

The complex structure of this compound suggests its potential for therapeutic applications, similar to related compounds that have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating potential use as antitumor agents (Fadda et al., 2012).

Mechanism of Action

    Target of action

    Many compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and the conditions in which they are used.

Future Directions

The future research directions for such compounds could involve further exploration of their biological activity, potential therapeutic applications, and synthesis of new derivatives .

Properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c1-25-19-18(20(28)26(22(25)29)12-11-14-5-3-2-4-6-14)27-13-17(30-21(27)24-19)15-7-9-16(23)10-8-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHWOCJERSCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.